Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H17N3O3. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is of interest due to its unique structure, which includes a pyrazole ring and a formyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-formylpyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl bromoacetate, sodium hydride, and 3-formylpyrazole. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar structure but with a piperazine ring instead of a pyrazole ring.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Contains a piperidine ring instead of a pyrazole ring.
Tert-butyl 3-phenylazetidine-1-carboxylate: Features a phenyl group instead of a pyrazole ring.
Uniqueness
Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both a formyl group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-5-4-9(8-16)13-15/h4-5,8,10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVNLHJGKSCPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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